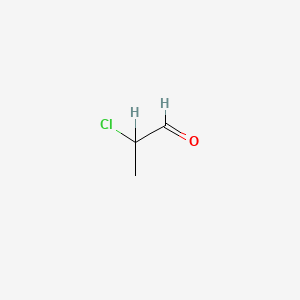

2-Chloropropanal

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-3(4)2-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAARVZGODBESIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020317 | |

| Record name | 2-Chloropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-50-1 | |

| Record name | Propanal, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO79UV785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloropropanal: A Technical Guide for Researchers

CAS Number: 683-50-1

This technical guide provides an in-depth overview of 2-Chloropropanal, a versatile chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its relevance in the synthesis of biologically active compounds.

Core Properties of this compound

This compound, also known as α-chloropropionaldehyde, is a chlorinated aldehyde with the chemical formula C₃H₅ClO.[1][2] It is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its utility as a building block in organic synthesis stems from the reactivity of its two functional groups: the aldehyde and the α-chloro group.[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 683-50-1 |

| Molecular Formula | C₃H₅ClO |

| Molecular Weight | 92.52 g/mol |

| Boiling Point | 83.5 °C at 760 mmHg |

| Density | 1.061 g/cm³ |

| Flash Point | 7 °C |

| Vapor Pressure | 75.1 mmHg at 25 °C |

| Refractive Index | 1.4310 (estimate) |

| Solubility | Soluble in water and organic solvents.[1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the chlorination of propanal. Several methods have been developed to optimize this process for high purity and yield.

Synthesis of this compound via Catalytic Chlorination

One efficient method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, in a non-aqueous solvent to minimize side reactions and simplify purification.[1]

Experimental Protocol:

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser, add dichloromethane (B109758) (102 g, 1.2 moles) and a catalytic amount of a quaternary ammonium salt (e.g., tetramethylammonium (B1211777) chloride, 1.1 g, 0.01 moles).[1] The setup should be shielded from light.[2]

-

Inert Atmosphere: Purge the system with nitrogen gas for 10 minutes.[1][2]

-

Cooling: Cool the reaction mixture to a temperature between 0-5 °C using an ice bath.[1]

-

Chlorination: Begin bubbling chlorine gas through the solution at a controlled rate. After 10 minutes of chlorine introduction, start the dropwise addition of propanal (58.1 g, 1 mole) over a period of 2 hours, maintaining the temperature at 0-5 °C.[1]

-

Reaction Completion: After the addition of propanal is complete, continue to bubble chlorine gas through the mixture for an additional hour.[1][2]

-

Purging: Stop the chlorine flow and purge the system with nitrogen gas for 30 minutes to remove any excess dissolved chlorine.[1][2]

-

Purification: The resulting chlorinated solution is then subjected to vacuum distillation. Collect the fraction at 60-62 °C / 185 mmHg to obtain this compound with a purity of over 99%.[1][2]

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions and Protocols

This compound's dual functionality allows it to participate in a variety of chemical transformations, making it a valuable intermediate.

Reduction to 2-Chloropropan-1-ol

The aldehyde group of this compound can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[4]

Illustrative Experimental Protocol (Adapted from general aldehyde reduction):

-

Dissolution: In a round-bottomed flask, dissolve this compound (1 equivalent) in ethanol (B145695) or methanol (B129727) at room temperature under stirring.[4]

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.25 to 0.5 equivalents, as each mole can provide four hydrides) in small portions to the cooled solution. Monitor for any temperature increase.[4]

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the solution is acidic. This should be performed in a fume hood as hydrogen gas is evolved.

-

Work-up: Remove the solvent under reduced pressure. Add deionized water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloropropan-1-ol. Further purification can be achieved by distillation.[4]

Synthesis of 2-Amino-5-methylthiazole

A significant application of this compound is in the synthesis of heterocyclic compounds. Its reaction with thiourea (B124793) is a key step in producing 2-amino-5-methylthiazole, a crucial intermediate for pharmaceuticals and agrochemicals.[3]

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and condenser, prepare an aqueous solution of this compound.[3]

-

Addition of Thiourea: To the stirred solution, add thiourea (approximately 0.9 to 1.1 molar equivalents relative to this compound).[3]

-

Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 3 hours.[3]

-

Cooling and Neutralization: After the reaction is complete, cool the solution to room temperature. Neutralize the reaction mixture by the dropwise addition of a 25% sodium hydroxide (B78521) aqueous solution.[3]

-

Crystallization and Isolation: The product, 2-amino-5-methylthiazole, will crystallize out of the solution upon neutralization.[3]

-

Purification: Collect the crystals by filtration and dry them under a vacuum to obtain the purified product.[3]

Caption: Synthesis of 2-Amino-5-methylthiazole.

Biological Relevance of Derivatives

While this compound itself is primarily a reactive intermediate, its derivatives, particularly those containing the 2-aminothiazole (B372263) scaffold, are of significant interest in drug discovery. 2-aminothiazole derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

These compounds can interact with various biological targets and modulate key cellular signaling pathways. For instance, certain aminothiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The inhibition of specific kinases can disrupt signaling cascades that promote cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiazoles.

The diagram above illustrates how a derivative of this compound, a 2-aminothiazole compound, could potentially exert its anticancer effects by inhibiting a key protein like Akt in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently overactive in cancer and plays a central role in cell growth and survival. By blocking this pathway, such compounds can halt tumor progression.[]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and is suspected of causing cancer.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. CN103351288B - Method for synthesizing this compound by catalysis of quaternary ammonium salt - Google Patents [patents.google.com]

- 2. Method for synthesizing 2-chloropropionaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Chloropropanal from Propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloropropanal from propionaldehyde (B47417), a critical intermediate in the production of various pharmaceuticals and agrochemicals. The document details multiple synthetic methodologies, including direct chlorination and catalytic approaches, presenting quantitative data, in-depth experimental protocols, and visualizations of the core chemical processes.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for the creation of heterocyclic compounds.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a labile chlorine atom at the alpha-position, allows for a diverse range of chemical transformations. The most common and industrially significant route to this compound is the direct α-chlorination of propionaldehyde. This guide will explore the nuances of this transformation, offering detailed procedural insights and comparative data to aid researchers in optimizing this synthesis for their specific applications.

Synthetic Methodologies and Data

The synthesis of this compound from propionaldehyde can be achieved through several methods, each with distinct advantages and disadvantages related to yield, purity, and operational complexity. The primary methods involve direct chlorination with elemental chlorine or sulfuryl chloride, and catalytic approaches designed to enhance selectivity and reaction conditions.

Direct Chlorination with Chlorine Gas

Direct chlorination is a widely employed industrial method that involves the reaction of propionaldehyde with chlorine gas.[1] The reaction is typically performed in a solvent and can be catalyzed by acid.

Table 1: Reaction Parameters for Direct Chlorination of Propionaldehyde with Chlorine Gas

| Parameter | Value | Reference |

| Chlorinating Agent | Chlorine Gas (Cl₂) | [1][2] |

| Solvent | Dichloromethane (B109758) | [2] |

| Catalyst | 36.5% Hydrochloric Acid | [2] |

| Temperature | 10-15°C | [2] |

| **Molar Ratio (Propionaldehyde:Cl₂) ** | 1:1.5 | [3] |

| Reaction Time | 3 hours | [3] |

| Product Purity | >99% | [3] |

| Yield | >90% | [3] |

Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) serves as a liquid alternative to chlorine gas, which can be more convenient for laboratory-scale synthesis. However, this reagent can lead to more forceful reactions and the generation of sulfur dioxide and hydrogen chloride as byproducts.[2][4]

Table 2: Reaction Parameters for Chlorination of Propionaldehyde with Sulfuryl Chloride

| Parameter | Value | Reference |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | [5][6] |

| Solvent | Methylene (B1212753) Chloride | [6] |

| Catalyst | Diphenyl Sulfide | [6] |

| Temperature | Initial: 30°C, then increased to 60°C | [6] |

| **Molar Ratio (Propionaldehyde:SO₂Cl₂) ** | 1:2 | [6] |

| Reaction Time | 3 hours | [6] |

| Yield | 71% (for α,α-dichlorobutyraldehyde) | [6] |

Note: The provided yield is for a similar reaction with butyraldehyde, as a specific yield for this compound was not detailed in the same source.

Catalytic Chlorination using Quaternary Ammonium (B1175870) Salts

To improve reaction control and reduce byproducts, catalytic methods have been developed. The use of quaternary ammonium salts as phase-transfer catalysts in an organic solvent offers a milder and more selective route to this compound.[4]

Table 3: Reaction Parameters for Catalytic Chlorination of Propionaldehyde

| Parameter | Value | Reference |

| Chlorinating Agent | Chlorine Gas (Cl₂) | [4] |

| Solvent | Dichloromethane | [4] |

| Catalyst | Quaternary Ammonium Salt (e.g., Tetramethylammonium Chloride) | [4] |

| Temperature | 0-5°C | [4] |

| **Molar Ratio (Propionaldehyde:Cl₂) ** | 1:1.2-2 | [4] |

| Catalyst Loading | 1% of propionaldehyde molar weight | [4] |

| Product Purity | >99% | [4] |

| Yield | >90% | [4] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on the methods described above.

Protocol for Direct Chlorination with Chlorine Gas

This protocol is adapted from a patented procedure for the acid-catalyzed chlorination of propionaldehyde.[2][3]

Materials:

-

Propionaldehyde (1 mole, 58.1 g)

-

Dichloromethane (1.2 moles, 102 g)

-

36.5% Hydrochloric Acid (0.05 moles, 5 g)

-

Chlorine Gas

-

Nitrogen Gas

-

250 mL four-neck flask

-

Stirrer

-

Thermometer

-

Gas inlet tube

-

Condenser

Procedure:

-

Equip the 250 mL four-neck flask with a stirrer, thermometer, gas inlet tube, and condenser.

-

Add 102 g (1.2 moles) of dichloromethane and 5 g (0.05 moles) of 36.5% hydrochloric acid to the flask.

-

Protect the reaction from light and control the temperature of the system to 10-15°C.

-

Purge the system with nitrogen gas for 10 minutes.

-

Introduce chlorine gas at a flow rate of 17 L/hr.

-

After 10 minutes of chlorine gas flow, begin the dropwise addition of 58.1 g (1 mole) of propionaldehyde over a period of 2 hours.

-

After the addition is complete, continue to pass chlorine gas through the mixture for an additional hour.

-

Stop the chlorine gas flow and purge the system with nitrogen gas for 30 minutes to remove any excess chlorine.

-

The resulting chlorinated solution can then be purified by reduced pressure distillation, collecting the fraction at 60-62°C / 185 mmHg.

Protocol for Chlorination with Sulfuryl Chloride

This protocol is based on a procedure for the chlorination of lower aliphatic aldehydes.[6]

Materials:

-

Propionaldehyde (1.0 mole, 58 g)

-

Sulfuryl Chloride (2.0 moles, 270 g)

-

Methylene Chloride (50 mL)

-

Diphenyl Sulfide (0.01 mole, 2 g)

-

Reactor equipped with a water condenser, mechanical stirrer, and dropping funnel

Procedure:

-

Charge the reactor with 58 g (1.0 mole) of propionaldehyde, 35 mL of methylene chloride, and 2 g (0.01 mole) of diphenyl sulfide.

-

While stirring the contents of the reactor at 30°C, add a solution of 270 g (2.0 moles) of sulfuryl chloride in 15 mL of methylene chloride dropwise over 1.5 hours.

-

After the complete addition of the sulfuryl chloride, increase the temperature to 60°C and maintain for 1.5 hours.

-

The product can be isolated from the reaction mixture by distillation.

Reaction Mechanisms and Visualizations

The α-chlorination of propionaldehyde typically proceeds via an acid-catalyzed mechanism involving an enol intermediate.

Acid-Catalyzed α-Chlorination of Propionaldehyde

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogen. Subsequent deprotonation leads to the formation of a nucleophilic enol, which then attacks a molecule of chlorine.

References

- 1. This compound (CAS 683-50-1)|High-Purity Reference Standard [benchchem.com]

- 2. Method for synthesizing 2-chloropropionaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103351287A - Method for synthesizing 2-chloropropionaldehyde - Google Patents [patents.google.com]

- 4. CN103351288B - Method for synthesizing this compound by catalysis of quaternary ammonium salt - Google Patents [patents.google.com]

- 5. DE4040960A1 - Prepn. of 2-chloro-propionaldehyde acetal derivs. - useful as intermediates for e.g. aminothiazole(s) used as chemicals, agrochemicals and pharmaceuticals - Google Patents [patents.google.com]

- 6. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]

2-Chloropropanal chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloropropanal, a versatile chemical intermediate. It covers its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental detail.

Chemical Identity and Structure

This compound, also known as α-chloropropionaldehyde, is an organic compound with the chemical formula C₃H₅ClO.[1] It is a chlorinated aldehyde that serves as a valuable building block in the synthesis of various organic molecules, particularly heterocyclic compounds used in pharmaceuticals and agrochemicals.[1]

IUPAC Name: this compound[2][3]

The IUPAC name is determined by identifying the longest carbon chain containing the aldehyde functional group, which is a three-carbon chain (propane). The aldehyde group is at position 1, and the chlorine atom is at position 2.

The structure of this compound features a chiral center at the second carbon atom, meaning it can exist as two enantiomers: (2R)-2-chloropropanal and (2S)-2-chloropropanal.[4][5]

Chemical Structure:

Caption: IUPAC Naming Convention for this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 92.52 g/mol | [1][2] |

| Density | 1.061 g/cm³ | [1][6] |

| Boiling Point | 83.5°C at 760 mmHg | [1][] |

| Flash Point | 7°C | [1][6] |

| Vapor Pressure | 75.1 mmHg at 25°C | [6] |

| Refractive Index | 1.4310 (estimate) | [6] |

| XLogP3 | 0.7 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

| CAS Number | 683-50-1 | [1] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. The most common approach involves the chlorination of propanal.

This method utilizes a quaternary ammonium (B1175870) salt as a catalyst in a dichloromethane (B109758) solvent.[8]

Materials:

-

Propanal (raw material)

-

Chlorine gas (chlorine source)

-

Dichloromethane (solvent)

-

Quaternary ammonium salt (e.g., tetramethylammonium (B1211777) chloride) (catalyst)

Procedure:

-

In a suitable reactor, dissolve the quaternary ammonium salt in dichloromethane.

-

Cool the reaction mixture to the desired temperature (e.g., 0-5°C).[8]

-

Introduce chlorine gas into the solution.

-

Add propanal dropwise to the reaction mixture while maintaining the temperature.

-

After the addition of propanal is complete, continue the flow of chlorine gas for a specified period to ensure complete reaction.

-

The resulting chlorinated liquid is then subjected to vacuum distillation to purify the this compound. A fraction is typically collected at 60-62°C / 185 mmHg.[8][9]

This method is reported to have a high product purity (over 99%) and yield (over 90%).[8]

Caption: Synthesis Workflow of this compound.

An alternative route involves the addition of hydrogen chloride (HCl) across the carbon-carbon double bond of acrolein (2-propenal).[1]

Materials:

-

Acrolein

-

Hydrogen chloride (HCl)

-

Optional: Catalytic additives such as zinc chloride

Procedure:

-

This reaction can be performed in either the gas phase (at approximately 50-60°C to minimize polymerization) or in the liquid phase.[1]

-

Introduce acrolein and hydrogen chloride into the reaction vessel.

-

If a catalyst is used, it should be present in the reaction mixture.

-

Allow the reaction to proceed, facilitating the electrophilic addition of HCl to the acrolein.

-

The resulting this compound is then purified from the reaction mixture.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its two functional groups: the aldehyde and the chloro group. The aldehyde group is susceptible to nucleophilic addition reactions.[1]

This compound is a key intermediate in the synthesis of various compounds, including:

-

2-chloro-5-methyl-1,3-thiazole: A crucial intermediate for agrochemicals and pharmaceuticals.[1]

-

Thiazoloquinazolines: Synthesized through the reaction of this compound with 2-thioxo-1H-4-quinazolinones.[1]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Statements: [2]

-

H225: Highly flammable liquid and vapor.

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

It is imperative to consult the Safety Data Sheet (SDS) for detailed handling and safety information before working with this compound.

References

- 1. This compound (CAS 683-50-1)|High-Purity Reference Standard [benchchem.com]

- 2. This compound | C3H5ClO | CID 135440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. (2R)-2-chloropropanal | C3H5ClO | CID 76956407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-chloropropanal | C3H5ClO | CID 18656098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 8. CN103351288B - Method for synthesizing this compound by catalysis of quaternary ammonium salt - Google Patents [patents.google.com]

- 9. Method for synthesizing 2-chloropropionaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloropropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropropanal (CAS No: 683-50-1) is a reactive aldehyde of significant interest in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbonyl group and a reactive carbon-chlorine bond, makes it a versatile building block for the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and a summary of its spectroscopic characteristics.

Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅ClO | [2] |

| Molecular Weight | 92.52 g/mol | [2] |

| Boiling Point | 83.5 °C at 760 mmHg | |

| Density | 1.061 g/cm³ | |

| Flash Point | 7 °C | [3] |

| CAS Number | 683-50-1 | [2] |

| Canonical SMILES | CC(C=O)Cl | |

| InChI Key | UAARVZGODBESIF-UHFFFAOYSA-N | [2] |

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals:

-

A doublet for the methyl protons (CH₃) adjacent to the chiral center.

-

A quartet for the proton on the carbon bearing the chlorine atom (CHCl), split by the methyl protons.

-

A doublet for the aldehydic proton (CHO), split by the alpha-proton.

Predicted Chemical Shifts and Coupling Constants:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.6 | Doublet | ~7 |

| CHCl | ~4.4 | Quartet | ~7 |

| CHO | ~9.5 | Doublet | ~2-3 |

¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound is expected to show three distinct signals corresponding to the three carbon atoms in the molecule.

Predicted Chemical Shifts:

| Carbon | Chemical Shift (ppm) |

| CH₃ | ~20-25 |

| CHCl | ~60-65 |

| C=O | ~195-200 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl and carbon-chlorine bonds.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1730-1750 | Strong |

| C-H Stretch (aldehyde) | ~2720 and ~2820 | Medium |

| C-Cl Stretch | ~600-800 | Medium to Strong |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is anticipated.

Expected Fragmentation:

-

M+•: Molecular ion peak.

-

[M-Cl]+: Loss of a chlorine radical.

-

[M-CHO]+: Loss of the formyl group.

-

[CH₃CHCl]+: Fragment corresponding to the chlorinated ethyl cation.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the chlorination of propanal and the hydrochlorination of acrolein.

Synthesis via Chlorination of Propanal

This method involves the direct chlorination of propanal. The reaction can be catalyzed by acid or carried out under phase-transfer conditions to improve selectivity and yield.

Experimental Protocol: Catalytic Chlorination of Propanal

-

Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser. The reaction is carried out under a nitrogen atmosphere and protected from light.

-

Charging Reactants: Dichloromethane is added as the solvent, followed by the addition of a quaternary ammonium salt catalyst (e.g., tetramethylammonium (B1211777) chloride). The mixture is cooled to the desired reaction temperature (typically between -10 to 5 °C).

-

Reaction: Propanal and chlorine gas are introduced into the reactor simultaneously or intermittently. The molar ratio of propanal to chlorine is maintained close to stoichiometric to maximize the yield of the monochlorinated product.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of propanal and the formation of this compound.

-

Work-up: After the reaction is complete, the reaction mixture is purged with nitrogen to remove any excess chlorine. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis via Hydrochlorination of Acrolein

This alternative route involves the addition of hydrogen chloride (HCl) across the carbon-carbon double bond of acrolein.

Experimental Protocol: Hydrochlorination of Acrolein

-

Reaction Setup: A reaction vessel resistant to acidic conditions is equipped with a gas inlet, a stirrer, and a cooling system.

-

Catalyst Introduction: If a catalyst such as zinc chloride is used, it is introduced into the reaction vessel.

-

Reaction: Acrolein is introduced into the vessel, and hydrogen chloride gas is bubbled through the liquid at a controlled rate. The reaction is typically carried out at a low temperature (around 0-10 °C) to minimize polymerization of acrolein.

-

Monitoring: The reaction is monitored by spectroscopic methods (e.g., NMR or IR) to follow the disappearance of the C=C bond of acrolein.

-

Work-up: Once the reaction is complete, any excess HCl is removed by purging with an inert gas.

-

Purification: The product is purified by distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group and the chlorine atom at the alpha-position. It readily undergoes nucleophilic addition reactions at the carbonyl carbon and nucleophilic substitution reactions at the alpha-carbon.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.

The Wittig reaction allows for the conversion of the aldehyde to an alkene.

General Experimental Protocol:

-

Ylide Preparation: A phosphonium ylide is prepared by reacting an appropriate alkyl halide with triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Reaction: this compound, dissolved in an anhydrous solvent, is added dropwise to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Reaction with a Grignard reagent results in the formation of a secondary alcohol.

General Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: A solution of this compound in anhydrous diethyl ether or THF is added dropwise to a solution of the Grignard reagent (e.g., methylmagnesium bromide) in the same solvent at 0 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by distillation or column chromatography.

Reduction of the aldehyde group with a mild reducing agent like sodium borohydride (B1222165) yields the corresponding primary alcohol, 2-chloro-1-propanol.

General Experimental Protocol:

-

Reaction: this compound is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. Sodium borohydride is added portion-wise at 0 °C.

-

Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give the crude product, which can be further purified by distillation.

Nucleophilic Substitution Reactions

The chlorine atom at the α-position can be displaced by various nucleophiles via an S(_N)2 mechanism.

General Experimental Protocol:

-

Reaction: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or DMF). The nucleophile (e.g., sodium iodide, sodium azide, or a secondary amine) is added, and the mixture is stirred at room temperature or heated as required.

-

Monitoring: The progress of the reaction is monitored by TLC or GC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent.

-

Purification: The organic extract is washed, dried, and concentrated. The product is then purified by chromatography or distillation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and toxic. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis due to its dual reactivity. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical behavior is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical intermediate.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound | C3H5ClO | CID 135440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Chloropropanal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropanal, an alpha-chloro aldehyde, is a versatile and reactive organic compound that serves as a crucial building block in a multitude of synthetic pathways. Its unique bifunctional nature, possessing both an electrophilic carbonyl group and a reactive carbon-chlorine bond, makes it an important intermediate in the synthesis of a wide array of commercially valuable molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in drug discovery and development.

Core Data

The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identity and Molecular Properties [1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | α-Chloropropionaldehyde, 2-Chloropropionaldehyde |

| CAS Number | 683-50-1 |

| Molecular Formula | C₃H₅ClO |

| Molecular Weight | 92.52 g/mol |

| IUPAC Name | This compound |

| InChI Key | UAARVZGODBESIF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C=O)Cl |

Table 2: Physicochemical Properties [1]

| Property | Value |

| Appearance | Colorless liquid |

| Density | 1.061 g/cm³ |

| Boiling Point | 83.5 °C at 760 mmHg |

| Flash Point | 7 °C |

| Solubility | Soluble in organic solvents |

Synthesis of this compound: Experimental Protocols

The primary industrial synthesis of this compound involves the direct chlorination of propanal. Several methods have been developed to optimize this process, focusing on improving yield, purity, and safety.

Protocol 1: Direct Chlorination with Acid Catalyst[2][3]

This method utilizes an acid catalyst to facilitate the chlorination of propanal.

Materials:

-

Propanal

-

Dichloromethane (B109758) (solvent)

-

36.5% Hydrochloric acid (catalyst)

-

Chlorine gas

-

Nitrogen gas

-

Four-neck flask equipped with a stirrer, thermometer, gas inlet tube, and condenser

Procedure:

-

In a four-neck flask, combine 102 g (1.2 moles) of dichloromethane and 5 g (0.05 moles) of 36.5% hydrochloric acid.

-

Protect the reaction from light and cool the mixture to 10-15 °C.

-

Purge the system with nitrogen gas for 10 minutes.

-

Introduce chlorine gas at a flow rate of 17 L/hr.

-

After 10 minutes of chlorine gas flow, begin the dropwise addition of 58.1 g (1 mole) of propanal over a period of 2 hours, maintaining the temperature at 10-15 °C.

-

Once the addition is complete, continue passing chlorine gas for an additional hour.

-

Stop the chlorine flow and purge the system with nitrogen gas for 30 minutes to remove excess chlorine.

-

The resulting chlorinated solution is then subjected to vacuum distillation. Collect the fraction at 60-62 °C / 185 mmHg.

Expected Outcome: This protocol typically yields this compound with a purity of 99% and a yield of approximately 92.4%.[2]

Protocol 2: Phase-Transfer Catalyzed Chlorination[4]

This modern approach employs a quaternary ammonium (B1175870) salt as a phase-transfer catalyst to enhance reaction efficiency and reduce environmental impact.

Materials:

-

Propanal

-

Dichloromethane (solvent)

-

Quaternary ammonium salt (e.g., tetramethylammonium (B1211777) chloride, tetraethylammonium (B1195904) chloride)

-

Chlorine gas

-

Nitrogen gas

-

Four-neck flask equipped with a stirrer, thermometer, gas inlet tube, and condenser

Procedure:

-

In a four-neck flask, dissolve the quaternary ammonium salt (0.5% to 2% of the molar weight of propanal) in dichloromethane (molar ratio of dichloromethane to propanal of 0.5-2.5:1).

-

Protect the reaction from light and purge the system with nitrogen gas.

-

Cool the reaction mixture to the desired temperature (typically between -10 °C and 5 °C).

-

Introduce chlorine gas and propanal simultaneously or intermittently, maintaining a molar ratio of propanal to chlorine between 1:1 and 1:4.

-

After the reaction is complete, the resulting solution is worked up, typically involving washing and subsequent vacuum distillation to isolate the pure this compound.

Expected Outcome: This method offers high product purity (>99%) and yields exceeding 90%, with the added benefits of milder reaction conditions and reduced acid waste.[3]

Key Reactions and Applications in Drug Development

This compound is a cornerstone in the synthesis of heterocyclic compounds, which are prevalent scaffolds in numerous pharmaceutical agents.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely utilized reaction for the formation of thiazole rings. This compound serves as a key α-haloaldehyde in this reaction.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole (B129938) [4]

Materials:

-

Aqueous solution of this compound

-

Reaction vessel

Procedure:

-

To an aqueous solution containing this compound, add thiourea in a molar ratio of approximately 1:1.

-

Heat the reaction mixture to a temperature between 40 °C and 100 °C. The reaction is typically complete within 1 to 15 hours.

-

Upon completion, the reaction mixture is cooled, and the 2-amino-5-methylthiazole can be isolated and purified using standard techniques such as crystallization or chromatography.

Significance in Drug Development: Thiazole moieties are present in a wide range of pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs. The ability to efficiently synthesize substituted thiazoles using this compound is therefore of great importance to medicinal chemists.

Visualization of the Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis of 2-amino-5-methylthiazole.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound is a vital intermediate in the production of various agrochemicals. It is a precursor for the synthesis of fungicides, herbicides, and insecticides, contributing to crop protection and enhanced agricultural yields.[5][6]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as highly flammable, toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory when working with this chemical. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its reactivity allows for the efficient synthesis of a diverse range of heterocyclic compounds, which are essential components of many commercial products. The continued development of improved and greener synthetic methodologies for this compound will undoubtedly enhance its utility and contribute to advancements in drug discovery and agricultural science.

References

- 1. This compound (CAS 683-50-1)|High-Purity Reference Standard [benchchem.com]

- 2. Method for synthesizing 2-chloropropionaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103351288B - Method for synthesizing this compound by catalysis of quaternary ammonium salt - Google Patents [patents.google.com]

- 4. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C3H5ClO | CID 135440 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Chloropropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloropropanal in aqueous and organic solvents. Due to a lack of specific experimental data in publicly available literature, this guide establishes a theoretical framework for its solubility based on its molecular structure and the known properties of analogous compounds. It also outlines detailed experimental protocols for determining its solubility and provides a logical workflow for these procedures.

Predicted Solubility of this compound

This compound is a small, chlorinated aldehyde with the chemical formula C₃H₅ClO. Its solubility is governed by the interplay between its polar carbonyl group and the relatively non-polar chlorinated alkyl chain.

Solubility in Water

The presence of the aldehyde group, with its polar carbon-oxygen double bond, allows for hydrogen bonding with water molecules. This interaction is expected to confer some degree of water solubility. However, the molecule's small size is a key factor. Generally, smaller aldehydes are more soluble in water than their larger counterparts because the polar carbonyl group constitutes a larger portion of the molecule.

The presence of a chlorine atom on the alpha-carbon introduces both polarity and hydrophobicity. While the electronegative chlorine atom can increase the overall polarity of the molecule, the alkyl chain itself is nonpolar. Therefore, this compound is predicted to be sparingly to moderately soluble in water. Its solubility is likely to be less than that of propanal due to the increased molecular weight and the hydrophobic nature of the chlorine atom, but potentially greater than that of longer-chain chlorinated aldehydes.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to exhibit high solubility in a wide range of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): The polar carbonyl group of this compound will interact favorably with the polar functionalities of these solvents, leading to high solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the oxygen of the carbonyl group in this compound, facilitating strong intermolecular interactions and resulting in high solubility or miscibility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the propyl chain and the chlorine atom gives this compound some non-polar character, suggesting it will be soluble in non-polar solvents. The overall polarity of the molecule will determine the extent of this solubility.

Tabulated Solubility Data (Predicted)

As no experimental quantitative data for the solubility of this compound could be located in the reviewed literature, the following table provides a qualitative prediction of its solubility. These predictions are based on the structural features of the molecule and general solubility trends for similar compounds.

| Solvent Classification | Solvent Example | Predicted Solubility of this compound |

| Aqueous | Water | Sparingly to Moderately Soluble |

| Polar Protic | Ethanol | Highly Soluble / Miscible |

| Methanol | Highly Soluble / Miscible | |

| Polar Aprotic | Acetone | Highly Soluble / Miscible |

| Acetonitrile | Soluble | |

| Non-Polar | Toluene | Soluble |

| Hexane | Moderately Soluble |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following experimental protocols can be employed.

General Method for Determining Solubility in Water and Organic Solvents

This method, often referred to as the analytical or shake-flask method, is a standard procedure for determining the solubility of a substance.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., distilled water, ethanol, hexane)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the same temperature to allow any undissolved this compound to settle. For emulsions or fine dispersions, centrifugation can be used to achieve clear phase separation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from undissolved solute, it is advisable to use a syringe filter.

-

Dilution: Accurately dilute the collected aliquot with a known volume of a suitable solvent in which this compound is fully miscible.

-

Quantification: Analyze the diluted sample using a pre-calibrated gas chromatograph (or other analytical instrument) to determine the concentration of this compound.

-

Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in g/L, mg/mL, or mol/L.

Visual Method for Rapid Screening

A less precise but quicker method for estimating solubility involves visual observation.

Procedure:

-

Add a small, known volume (e.g., 0.1 mL) of this compound to a test tube.

-

Incrementally add a known volume of the solvent while vortexing or shaking after each addition.

-

Observe the solution for the disappearance of a separate phase or for complete miscibility.

-

The approximate solubility can be estimated based on the volume of solvent required to dissolve the initial amount of this compound.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for determining and understanding the solubility of this compound.

Caption: Experimental workflow for the quantitative determination of solubility.

Caption: Logical relationship between structure and predicted solubility.

Stability and Storage of 2-Chloropropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloropropanal. Due to its reactive nature as an α-chloroaldehyde, proper handling and storage are crucial to ensure its purity and prevent the formation of degradation products. This document outlines the known and potential degradation pathways, provides recommended storage conditions, and details a representative experimental protocol for stability testing.

Chemical Stability Profile

This compound is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and oxidation. Its inherent reactivity stems from the presence of both a labile chlorine atom alpha to a carbonyl group and a reactive aldehyde functionality.

Hydrolytic Stability

In aqueous environments, this compound can undergo hydrolysis. The primary degradation product is 2-hydroxypropanal, formed by the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion[1]. The rate of hydrolysis is expected to be significantly influenced by pH, with faster degradation anticipated under neutral to alkaline conditions.

Photostability

Exposure to light, particularly UV radiation, can induce the degradation of this compound. Photodegradation pathways for chlorinated aldehydes can be complex, potentially involving homolytic cleavage of the carbon-chlorine bond to form radical species[2]. These reactive intermediates can then participate in a variety of secondary reactions.

Oxidative Stability

As with many aldehydes, this compound is prone to oxidation. The aldehyde group can be oxidized to a carboxylic acid, forming 2-chloropropanoic acid. This process can be initiated by atmospheric oxygen (autoxidation) and accelerated by the presence of heat, light, and metal ions[3].

Thermal Stability

While specific data on the thermal decomposition of this compound is limited, α-chloroaldehydes can be thermally labile. A study on a related, more complex molecule, 3-phenyl-2-chloropropanal, indicated an onset of decomposition at 171°C. It is advisable to avoid exposing this compound to high temperatures.

Table 1: Summary of Potential Degradation Pathways and Products

| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) |

| Hydrolysis | Nucleophilic substitution of chlorine | 2-Hydroxypropanal[1] |

| Photolysis (UV) | C-Cl bond cleavage, radical formation | Complex mixture, potential for chlorinated and non-chlorinated smaller molecules[2] |

| Oxidation | Oxidation of the aldehyde group | 2-Chloropropanoic Acid |

| Thermal | Complex decomposition | To be determined; potentially involves elimination of HCl |

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential polymerization and oxidation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group by atmospheric oxygen. |

| Light | Protect from light; store in an amber vial or container | To prevent photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place | To prevent hydrolysis. |

| Container | Chemically resistant glass or other appropriate inert material | To avoid reaction with the container material. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to ensure the analytical method can separate the intact compound from its degradation products[4][5][6][7].

References

An In-depth Technical Guide to the Electrophilicity of 2-Chloropropanal's Carbonyl Carbon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 2-chloropropanal. The document outlines the theoretical framework for understanding electrophilicity, presents relevant quantitative data for comparison, details experimental protocols for its determination, and provides visualizations of key concepts and workflows.

Introduction to Carbonyl Electrophilicity

The reactivity of carbonyl compounds is a cornerstone of organic chemistry, with the electrophilicity of the carbonyl carbon being a critical determinant of reaction rates and pathways.[1] The carbonyl group (C=O) is inherently polarized due to the higher electronegativity of oxygen, rendering the carbon atom electron-deficient and thus electrophilic.[2] This electrophilicity can be further modulated by the electronic effects of substituents. In the case of this compound, the presence of an electron-withdrawing chlorine atom at the α-position is expected to significantly enhance the electrophilicity of the carbonyl carbon through a negative inductive effect (-I effect).[3] This heightened electrophilicity makes this compound a versatile building block in organic synthesis, particularly in reactions involving nucleophilic addition.[4]

Theoretical Framework: Mayr's Electrophilicity Scale

To quantify and compare the reactivity of electrophiles, Professor Herbert Mayr and his group developed a comprehensive electrophilicity scale. This scale is based on the linear free-energy relationship described by the equation:

log k = sN(N + E) [5]

where:

-

k is the second-order rate constant for the reaction between a nucleophile and an electrophile.

-

sN is a nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter of the nucleophile.

-

E is the electrophilicity parameter of the electrophile.

The electrophilicity parameter, E, provides a quantitative measure of a compound's electron-accepting ability in polar reactions. A more negative E value corresponds to a higher electrophilicity. This scale allows for the prediction of reaction rates and the comparison of the reactivity of different electrophiles under standardized conditions.[6][7]

Quantitative Data on Carbonyl Electrophilicity

The following table summarizes the electrophilicity parameters for a selection of aldehydes and other carbonyl compounds to provide a comparative context.

| Compound | Structure | Electrophilicity Parameter (E) | Reference |

| p-Anisaldehyde | CH₃O-C₆H₄-CHO | -19.9 (estimated) | [5] |

| Benzaldehyde | C₆H₅-CHO | -18.5 (estimated) | [5] |

| p-(Trifluoromethyl)benzaldehyde | CF₃-C₆H₄-CHO | -16.0 (estimated) | [5] |

| This compound | CH₃-CHCl-CHO | Not Experimentally Determined |

Note: The electrophilicity of aldehydes is generally high, and direct measurement using Mayr's standard nucleophiles can be challenging. The values for benzaldehydes are often for their corresponding iminium ions, which are significantly more electrophilic.[5]

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical electrophilicity indices (e.g., Parr's electrophilicity index, ω) which can provide a relative measure of electrophilicity.[1] Machine learning models are also emerging as powerful tools for predicting reactivity parameters like electrophilicity.[8]

Experimental Protocol for Determining the Electrophilicity of this compound

The following is a generalized experimental protocol for determining the Mayr's electrophilicity parameter (E) of this compound. This method is based on the established procedures for other electrophiles.

Objective: To determine the second-order rate constants (k) for the reactions of this compound with a series of well-characterized nucleophiles (with known N and sN parameters) and subsequently calculate the electrophilicity parameter (E).

Materials:

-

This compound (high purity)

-

A series of reference nucleophiles (e.g., enamines, silyl (B83357) enol ethers, carbanions) with known N and sN values.

-

Anhydrous, inert solvent (e.g., acetonitrile, dichloromethane)

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and each reference nucleophile in the chosen anhydrous solvent under an inert atmosphere. The concentrations should be chosen to allow for pseudo-first-order kinetics, with the nucleophile in large excess.

-

-

Kinetic Measurements:

-

Equilibrate the spectrophotometer cell holder to a constant temperature (typically 20 °C).

-

Place the solution of the nucleophile in the cuvette and record the initial absorbance at a wavelength where the electrophile or the product has a significant absorbance change.

-

Inject a small aliquot of the this compound stock solution into the cuvette, rapidly mix, and immediately start recording the absorbance as a function of time.

-

Monitor the reaction until completion (no further change in absorbance).

-

-

Data Analysis:

-

Under pseudo-first-order conditions ([Nucleophile] >> [this compound]), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function.

-

Repeat the kinetic measurements at several different concentrations of the nucleophile.

-

The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

-

-

Determination of the Electrophilicity Parameter (E):

-

Repeat the entire procedure for a series of different reference nucleophiles.

-

Plot log(k)/ sN versus N for all the reference nucleophiles.

-

According to the Mayr equation, this plot should yield a straight line with a slope of 1. The y-intercept of this line will be equal to the electrophilicity parameter (E) of this compound.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the electrophilicity of this compound.

Caption: Conceptual representation of Mayr's electrophilicity scale.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 683-50-1: Propanal, 2-chloro- | CymitQuimica [cymitquimica.com]

- 3. research.vu.nl [research.vu.nl]

- 4. This compound (CAS 683-50-1)|High-Purity Reference Standard [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cup.lmu.de [cup.lmu.de]

- 7. scispace.com [scispace.com]

- 8. Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Alpha-Chlorine in 2-Chloropropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity centered on the alpha-chlorine atom in 2-chloropropanal. This compound is a versatile bifunctional molecule featuring both an aldehyde and a reactive alpha-chloro substituent, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. This document details its synthesis, physicochemical properties, and explores the nuances of its key reactions, including nucleophilic substitution, elimination, and reactions with organometallic reagents. Emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate practical application in a research and development setting.

Introduction

This compound (C₃H₅ClO) is an important organic intermediate characterized by the presence of a chlorine atom on the carbon adjacent (alpha-position) to the aldehyde carbonyl group. This unique structural arrangement confers a distinct reactivity profile upon the molecule. The electron-withdrawing nature of the adjacent aldehyde group significantly influences the properties of the C-Cl bond, making the alpha-carbon highly susceptible to nucleophilic attack. Consequently, the alpha-chlorine is a good leaving group, facilitating a variety of substitution reactions.

Furthermore, the presence of both an electrophilic carbonyl carbon and a reactive C-Cl bond allows for sequential or domino reactions, enabling the rapid construction of complex molecular architectures. This guide will delve into the core aspects of this compound's reactivity, providing researchers and drug development professionals with a detailed understanding of its synthetic utility.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its safe handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅ClO | [1] |

| Molecular Weight | 92.52 g/mol | [1] |

| CAS Number | 683-50-1 | [2] |

| Boiling Point | 83.5 °C at 760 mmHg | [2] |

| Density | 1.061 g/cm³ | [2] |

| Flash Point | 7 °C | [2] |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Solubility | Soluble in water and organic solvents | General Knowledge |

Spectroscopic Data:

Table 2: Spectroscopic Data for 2-Chloropropane (B107684) (for comparative purposes)

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Two proton environments: a septet for the CH proton and a doublet for the two equivalent CH₃ groups. The methine proton is deshielded by the chlorine atom. | [3] |

| ¹³C NMR | Two signals due to symmetry: one for the CH carbon and one for the two equivalent CH₃ carbons. The carbon bonded to chlorine is significantly deshielded. | [2][4] |

| Mass Spectrometry | Molecular ion peaks at m/z 78 and 80 (due to ³⁵Cl and ³⁷Cl isotopes). The base peak is typically at m/z 43, corresponding to the isopropyl cation. | [5] |

| Infrared (IR) | C-H stretching (~2880-3080 cm⁻¹), C-H bending (~1300-1500 cm⁻¹), and a characteristic C-Cl stretching vibration (~580-780 cm⁻¹). No O-H or C=O stretching is observed. | [5] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common approach involves the direct chlorination of propanal.

Direct Chlorination of Propanal

This method involves the reaction of propanal with a chlorinating agent, such as chlorine gas. The reaction can be carried out in an aqueous medium or in an organic solvent.[2] To improve selectivity and yield, catalytic methods have been developed.

This protocol describes a method for synthesizing this compound using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst, which offers high purity and yield.

Materials:

-

Propanal

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Quaternary ammonium salt (e.g., tetramethylammonium (B1211777) chloride)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, gas inlet tube, and a condenser, add dichloromethane and the quaternary ammonium salt catalyst.

-

Purge the system with nitrogen gas.

-

Cool the reaction mixture to a temperature between -10 °C and 5 °C.

-

Introduce chlorine gas into the reaction mixture.

-

Slowly add propanal to the reaction mixture while maintaining the temperature. The molar ratio of propanal to chlorine can range from 1:1 to 1:4.[2]

-

After the addition is complete, continue to stir the reaction for a set period (e.g., 3 hours).

-

Purge the system with nitrogen gas to remove any excess chlorine.

-

The resulting solution contains this compound. The product can be purified by distillation under reduced pressure. A boiling point of 84-86 °C has been reported.[6]

Yield: >90%[6]

Hydrochlorination of Acrolein

An alternative route involves the hydrochlorination of acrolein (2-propenal). In this reaction, hydrogen chloride (HCl) adds across the carbon-carbon double bond.[2] This reaction can be performed in the gas or liquid phase, and catalysts like zinc chloride can be used to accelerate the addition.[2]

Reactivity of the Alpha-Chlorine

The primary focus of this guide is the reactivity of the alpha-chlorine atom. This reactivity is dominated by nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The alpha-carbon in this compound is highly electrophilic due to the inductive effect of the chlorine atom and the electron-withdrawing resonance effect of the adjacent aldehyde group. This makes it susceptible to attack by a wide range of nucleophiles.

Common Nucleophiles and Their Products:

Table 3: Products of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 2-Hydroxypropanal |

| Amines (RNH₂, R₂NH) | Primary or Secondary Amine | 2-(Alkylamino)propanal or 2-(Dialkylamino)propanal |

| Thiolates (RS⁻) | Sodium Thiolate (NaSR) | 2-(Alkylthio)propanal |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-Cyanopropanal |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Azidopropanal |

The reaction of this compound with amines is a key step in the synthesis of various nitrogen-containing heterocycles. The initial substitution product, a 2-aminopropanal derivative, can undergo intramolecular cyclization.

-

Synthesis of Thiazoles: A common and important application is the Hantzsch thiazole (B1198619) synthesis, where this compound reacts with a thioamide, such as thiourea (B124793), to form a thiazole ring.[2]

Materials:

-

Aqueous solution of this compound

-

Thiourea

-

25% Sodium hydroxide solution

Procedure:

-

To an aqueous solution containing this compound, add thiourea in a molar ratio of approximately 1:1.

-

Heat the reaction mixture to a temperature between 60-80 °C and stir for 3 hours.

-

Cool the reaction solution to room temperature.

-

Neutralize the solution by the dropwise addition of a 25% sodium hydroxide solution to precipitate the product.

-

Collect the crystals of 2-amino-5-methylthiazole (B129938) by filtration and dry under vacuum.

Yield: Approximately 90% based on this compound.[7]

-

Synthesis of Quinazolinones: this compound can be used in the synthesis of quinazolinone derivatives. For example, it can react with 2-thioxo-1H-4-quinazolinones to yield thiazoloquinazolines.[2] The reaction likely involves nucleophilic attack by the sulfur atom on the alpha-carbon of this compound, followed by intramolecular condensation.[2]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (dehydrochlorination) to form propenal (acrolein).

The competition between substitution and elimination is influenced by several factors:

-

Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, as they are poor nucleophiles.

-

Solvent: Polar aprotic solvents can favor SN2 reactions, while less polar solvents may favor elimination.

-

Temperature: Higher temperatures generally favor elimination over substitution.

Reactions with Organometallic Reagents

-

Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and strong bases. With this compound, the primary reaction is expected to be the nucleophilic addition of the Grignard reagent to the highly electrophilic aldehyde carbonyl group to form a secondary alcohol after workup. Attack at the alpha-carbon (SN2) is generally slower than addition to the carbonyl.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound in anhydrous diethyl ether or THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise with stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Wittig Reagents: The aldehyde functionality of this compound readily undergoes the Wittig reaction with phosphorus ylides to form alkenes. This reaction is highly specific for the carbonyl group and does not affect the alpha-chloro substituent under typical Wittig conditions.

Applications in Drug Development and Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in the synthesis of a wide array of complex molecules, including:

-

Pharmaceuticals: As demonstrated, it is a key building block for heterocyclic scaffolds such as thiazoles and quinazolinones, which are prevalent in many biologically active compounds.

-

Agrochemicals: The thiazole ring, readily synthesized from this compound, is a common feature in many pesticides and herbicides.

-

Fine Chemicals: It serves as a versatile intermediate for the introduction of a propanal moiety with a handle for further functionalization at the C2 position.

Safety and Handling

This compound is a flammable and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The reactivity of the alpha-chlorine in this compound is a cornerstone of its synthetic utility. The electron-withdrawing effect of the adjacent aldehyde group activates the C-Cl bond towards nucleophilic substitution, providing a gateway to a diverse range of functionalized propanals. Furthermore, the interplay between the aldehyde and the alpha-chloro group allows for the efficient construction of important heterocyclic systems. A thorough understanding of the factors governing its reactivity, as detailed in this guide, is essential for leveraging the full potential of this versatile building block in research, drug development, and the synthesis of fine chemicals.

References

- 1. organic chemistry - Why does 2-chloropropane's mass spectrum have a peak at 27? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. community.wvu.edu [community.wvu.edu]

- 5. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. researchgate.net [researchgate.net]

Lack of Publicly Available Spectroscopic Data for 2-Chloropropanal Hinders In-depth Analysis